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Compound of Interest

Compound Name: FNDR-20123

Cat. No.: B8144553 Get Quote

This technical support center provides guidance for researchers, scientists, and drug

development professionals on the use of FNDR-20123 for inhibiting the growth of Plasmodium

falciparum, the parasite responsible for the most severe form of malaria.

Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for FNDR-20123 against P. falciparum?

A1: FNDR-20123 is a pan-histone deacetylase (HDAC) inhibitor. It targets the HDAC enzymes

of P. falciparum, which are crucial for the parasite's epigenetic regulation, leading to disruption

of its growth and proliferation.[1][2][3] The compound has been shown to inhibit Plasmodium

HDAC with an IC50 of 31 nM.[1][4]

Q2: What is the recommended starting concentration for in vitro experiments?

A2: For in vitro asexual blood-stage assays, a starting concentration in the low nanomolar

range is recommended. The reported IC50 for FNDR-20123 against P. falciparum in these

assays is approximately 42 nM. For gametocyte stages, a higher concentration may be

required, with a reported IC50 of 190 nM for male gametocytes.

Q3: Is FNDR-20123 effective against drug-resistant strains of P. falciparum?

A3: Yes, studies have shown that the IC50 values for FNDR-20123 against both sensitive and

multi-drug resistant (MDR) strains of P. falciparum are similar. This suggests that there is no
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cross-resistance with existing antimalarial drugs and indicates a low risk for the development of

resistance.

Q4: What is the cytotoxicity profile of FNDR-20123?

A4: FNDR-20123 has been shown to have negligible cytotoxicity against HepG-2 and THP-1

cell lines.

Troubleshooting Guide
Issue 1: Higher than expected IC50 values in the asexual blood-stage assay.

Possible Cause 1: Compound Stability. Ensure that the FNDR-20123 stock solution is

properly stored. It is recommended to dissolve FNDR-20123 in 100% DMSO and store it at

-20°C until use.

Possible Cause 2: Assay Conditions. Verify the parasite culture conditions, including

hematocrit levels (maintained at 5%), parasitemia (maintained at 1% during screening), and

gas mixture (3% O₂, 5% CO₂, 92% N₂).

Possible Cause 3: Inaccurate Drug Concentration. Double-check all serial dilutions to ensure

the final concentrations in the assay plate are accurate.

Issue 2: Inconsistent results in the gametocyte functional viability assay.

Possible Cause 1: Gametocyte Maturity. Ensure that the gametocyte cultures are mature

before initiating the assay. Functional viability and maturity should be tested after 14 days of

culture.

Possible Cause 2: Exflagellation Induction. Confirm that male gamete formation has been

successfully induced. This can be observed by the presence of exflagellation centers under a

microscope.

Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of FNDR-20123
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Target IC50 Value

P. falciparum (asexual blood-stage) 42 nM

P. falciparum (male gametocytes) 190 nM

P. falciparum (female gametocytes) > 5 µM

Plasmodium HDAC 31 nM

Human HDAC 3 nM

Human HDAC1 25 nM

Human HDAC2 29 nM

Human HDAC3 2 nM

Human HDAC6 11 nM

Human HDAC8 282 nM

Table 2: Pharmacokinetic and Safety Profile of FNDR-20123

Parameter Value

Human/Mouse/Rat Liver Microsome Stability

(2h)
> 75% remaining

Human Plasma Protein Binding 57%

hERG Liability > 100 µM

Cytochrome P450 (CYP) Isoform Inhibition IC50 > 25 µM

Cytotoxicity (HepG-2 @ 100 µM) 12.6% inhibition

Cytotoxicity (THP-1) IC50 = 113.6 µM

Oral Pharmacokinetics in Rats (100 mg/kg) -

Cmax
1.1 µM

Oral Pharmacokinetics in Rats (100 mg/kg) -

T1/2
5.5 h
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Experimental Protocols & Workflows
P. falciparum Asexual Blood-Stage Growth Inhibition
Assay
This assay determines the 50% inhibitory concentration (IC50) of a compound against the

asexual stages of P. falciparum.

Methodology:

Parasite Culture: Maintain the P. falciparum 3D7 strain at 5% hematocrit and 1% parasitemia

in RPMI 1640 medium.

Compound Preparation: Prepare serial dilutions of FNDR-20123 (typically from 0.01 to 10

µM) in the culture medium. A vehicle control (e.g., DMSO) should be included.

Assay Incubation: Add the parasite culture to a 96-well plate containing the diluted

compound. Incubate for a specified period (e.g., 72 hours) under standard culture conditions

(37°C, 3% O₂, 5% CO₂, 92% N₂).

Growth Measurement: Quantify parasite growth. A common method is the SYBR Green I-

based fluorescence assay, which measures DNA content.

Data Analysis: Calculate the percent inhibition of growth for each concentration relative to

the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.
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Asexual Blood-Stage Growth Inhibition Assay Workflow

HDAC Activity Screening
This protocol assesses the inhibitory activity of FNDR-20123 against P. falciparum HDAC1

(PfHDAC1).

Methodology:
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Reagent Preparation: Prepare HDAC assay buffer (25 mM Tris/Cl, pH 8.0, 137 mM NaCl, 2.7

mM KCl, and 1 mM MgCl₂), BSA, HDAC substrate (e.g., Boc-Lys(Ac)-AMC), and PfHDAC1

enzyme (optimized to 4 ng/µL). FNDR-20123 should be dissolved in 100% DMSO.

Reaction Mixture: In a 96-well plate, mix the assay buffer, BSA, HDAC substrate, and

PfHDAC1 enzyme. Add FNDR-20123 at various concentrations. Include a positive control

(e.g., TSA) and a blank (buffer and substrate only).

Incubation: Incubate the plate at 37°C for 30 minutes.

Reaction Termination: Stop the reaction by adding a developer solution.

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength

of 350–380 nm and an emission wavelength of 440–460 nm.

Data Analysis: Calculate the percent inhibition of HDAC activity and determine the IC50

value.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b8144553?utm_src=pdf-body
https://www.benchchem.com/product/b8144553?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8144553?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Assay Setup

Enzymatic Reaction

Data Acquisition & Analysis
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HDAC Activity Screening Workflow

Signaling Pathway: FNDR-20123 Mechanism of Action
FNDR-20123 inhibits HDAC enzymes, leading to an increase in histone acetylation. This

epigenetic modification alters gene expression in P. falciparum, ultimately disrupting parasite
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growth and survival.

Drug Action Enzymatic Target Epigenetic Effect Cellular Outcome
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Mechanism of Action of FNDR-20123

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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